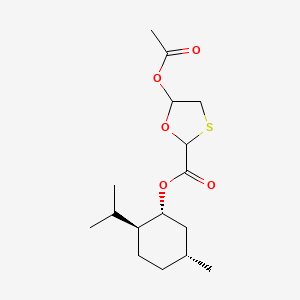

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Descripción general

Descripción

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic compound derived from L-Menthol, a naturally occurring compound found in peppermint oil. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various pharmaceutical and cosmetic products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate typically involves the esterification of L-Menthol with acetic anhydride, followed by a cyclization reaction with 1,3-oxathiolane-2-carboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of menthone or menthol derivatives.

Reduction: Formation of L-Menthol-5-(hydroxy)-1,3-oxathiolane-2-carboxylate.

Substitution: Formation of various substituted oxathiolane derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Antiviral Drugs

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is primarily utilized as an intermediate in the synthesis of antiviral agents such as Lamivudine and Emtricitabine. These drugs are crucial in the treatment of HIV and hepatitis B infections.

- Lamivudine Production : The compound serves as a chiral auxiliary in a diastereoselective synthesis method for Lamivudine, improving yields and facilitating the separation of enantiomers. This method enhances the efficiency of producing the active pharmaceutical ingredient (API) .

Quality Control and Assurance

In commercial production settings, this compound is employed for Quality Control (QC) and Quality Assurance (QA) processes. It helps monitor impurity levels during the synthesis of related formulations .

Regulatory Filings

The compound is also integral to the Abbreviated New Drug Application (ANDA) filing process with the FDA. Its use in regulatory submissions ensures compliance with safety and efficacy standards for generic drug formulations .

Study on Antiviral Activity

A study published in the Journal of Biological Chemistry highlighted the antiviral properties of oxathiolane nucleoside analogues. It was found that unnatural enantiomers of these compounds exhibited higher anti-HIV activity compared to their natural counterparts. This finding underscores the importance of this compound in developing more effective antiviral therapies .

Synthesis Methodologies

Research has documented various synthetic strategies employing L-Menthol derivatives to create nucleoside analogues. One notable approach involves using enzymatic methods to enhance selectivity and yield during synthesis . These methodologies are critical for advancing pharmaceutical research and improving drug formulations.

Mecanismo De Acción

The mechanism of action of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. This interaction leads to the activation of these channels, resulting in a cooling sensation. Additionally, the compound may modulate other molecular targets and pathways, such as the inhibition of inflammatory mediators and the activation of antioxidant pathways.

Comparación Con Compuestos Similares

Similar Compounds

L-Menthol: The parent compound, known for its cooling and soothing properties.

D-Menthol: An enantiomer of L-Menthol with similar properties but different stereochemistry.

Menthyl Acetate: An ester of menthol with a fruity aroma and cooling effect.

Uniqueness

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is unique due to its combined structural features of menthol and oxathiolane, which enhance its stability and bioactivity. This compound exhibits superior cooling effects and potential therapeutic benefits compared to its analogs.

Actividad Biológica

L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, a compound with the CAS number 200396-20-9, is a derivative of menthol and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula : CHOS

- Molecular Weight : 330.44 g/mol

- Appearance : Pale pink solid

- Solubility : Soluble in chloroform and slightly in ethyl acetate

- Storage Conditions : Recommended to be stored in a refrigerator

This compound is primarily known as an intermediate in the synthesis of antiviral drugs like Emtricitabine. Its biological activity is hypothesized to be linked to its structural properties, particularly the oxathiolane ring which may interact with various biological targets.

Proposed Mechanisms:

- Antiviral Activity : The compound is involved in the synthesis of Emtricitabine, an antiretroviral medication used to treat HIV. Its structural similarity to nucleosides allows it to mimic natural substrates in viral replication processes.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of oxathiolane compounds exhibit cytotoxic effects on cancer cell lines, indicating potential anticancer properties.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Synthesis and Antiviral Testing :

- A study highlighted the compound's role as an intermediate in the synthesis of Emtricitabine. The synthesis process involves stereo-selective steps that yield high purity products suitable for pharmaceutical applications . The biological testing of these intermediates showed promising results against HIV replication.

-

Cytotoxicity Assessment :

- In vitro studies have demonstrated that related oxathiolane compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives showed IC values ranging from 8.5 µM to 25.6 µM across different cell types such as HeLa and K562 cells . This suggests that this compound may possess similar properties.

- Mechanistic Insights :

Propiedades

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-UHKOUBLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121226 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200396-20-9 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200396-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.